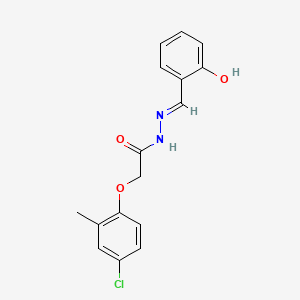
(E)-2-(4-chloro-2-methylphenoxy)-N'-(2-hydroxybenzylidene)acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-2-(4-chloro-2-methylphenoxy)-N'-(2-hydroxybenzylidene)acetohydrazide, commonly known as CHA, is a hydrazone compound that has been extensively studied for its potential applications in various scientific fields. It has been synthesized using different methods and has shown promising results in scientific research, particularly in the field of cancer research.
Mécanisme D'action
The mechanism of action of CHA involves the inhibition of various signaling pathways involved in cancer cell growth and survival. It has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell proliferation and survival. CHA has also been shown to inhibit the NF-κB pathway, which is involved in inflammation and cancer cell survival.
Biochemical and Physiological Effects:
CHA has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. It has also been shown to have anti-inflammatory effects and to modulate the immune system.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of CHA is its potential as a cancer therapy candidate due to its ability to inhibit cancer cell growth and induce apoptosis. However, one of the limitations of CHA is its poor solubility, which can affect its bioavailability and limit its potential applications.
Orientations Futures
There are various future directions for CHA research, including the development of more effective synthesis methods to improve its solubility and bioavailability. Further studies are also needed to investigate its potential as a cancer therapy candidate and to explore its applications in other scientific fields, such as inflammation and immunology. Additionally, the development of CHA derivatives with improved pharmacological properties may also be a promising direction for future research.
Conclusion:
In conclusion, CHA is a hydrazone compound that has shown promising results in scientific research, particularly in the field of cancer research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully explore the potential of CHA in various scientific fields.
Méthodes De Synthèse
The synthesis of CHA can be achieved by various methods, including the condensation reaction of 2-hydroxybenzaldehyde and 4-chloro-2-methylphenylhydrazine with acetylacetone. Another method involves the reaction of 2-hydroxybenzaldehyde and 4-chloro-2-methylphenylhydrazine with ethyl acetoacetate. The synthesis of CHA has also been achieved by the reaction of 2-hydroxybenzaldehyde and 4-chloro-2-methylphenylhydrazine with acetic anhydride.
Applications De Recherche Scientifique
CHA has been extensively studied for its potential applications in various scientific research fields. In cancer research, CHA has been shown to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and liver cancer cells. It has also been shown to induce apoptosis in cancer cells and inhibit angiogenesis, making it a potential candidate for cancer therapy.
Propriétés
IUPAC Name |
2-(4-chloro-2-methylphenoxy)-N-[(E)-(2-hydroxyphenyl)methylideneamino]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O3/c1-11-8-13(17)6-7-15(11)22-10-16(21)19-18-9-12-4-2-3-5-14(12)20/h2-9,20H,10H2,1H3,(H,19,21)/b18-9+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSIQQUWAUWSTQZ-GIJQJNRQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)NN=CC2=CC=CC=C2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)N/N=C/C2=CC=CC=C2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.75 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-{[(4-chlorophenyl)sulfonyl]amino}-2-methoxyphenyl)acetamide](/img/structure/B603374.png)
![N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxy-5-methylphenyl]benzamide](/img/structure/B603375.png)
![N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxy-5-methylphenyl]-3-methylbutanamide](/img/structure/B603376.png)
![5-bromo-N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxy-5-methylphenyl]nicotinamide](/img/structure/B603378.png)
![N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxy-5-methylphenyl]butanamide](/img/structure/B603379.png)
![N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxy-5-methylphenyl]-2-thiophenecarboxamide](/img/structure/B603380.png)
![N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxy-5-methylphenyl]acetamide](/img/structure/B603382.png)
![N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxy-5-methylphenyl]propanamide](/img/structure/B603383.png)
![N-[3-(5-ethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-3-methylbutanamide](/img/structure/B603384.png)
![N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxy-5-methylphenyl]-2-furamide](/img/structure/B603385.png)
![N-[3-(5-ethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]thiophene-2-carboxamide](/img/structure/B603389.png)
![N-[3-(5-chloro-1,3-benzoxazol-2-yl)-4-hydroxy-5-methylphenyl]-4-methoxybenzamide](/img/structure/B603390.png)
![N-[3-(5-chloro-1,3-benzoxazol-2-yl)-4-hydroxy-5-methylphenyl]-3-fluorobenzamide](/img/structure/B603391.png)
![N-[3-(5-chloro-1,3-benzoxazol-2-yl)-4-hydroxy-5-methylphenyl]-2-phenylacetamide](/img/structure/B603395.png)